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For researchers, scientists, and drug development professionals, understanding the nuanced

selectivity profiles of kinase inhibitors is paramount for predicting efficacy and anticipating

potential off-target effects. This guide provides a detailed, data-driven comparison of two

prominent Janus kinase (JAK) inhibitors: golidocitinib and tofacitinib.

Golidocitinib is a potent and highly selective JAK1 inhibitor, while tofacitinib is considered a

pan-JAK inhibitor, with activity against multiple members of the JAK family.[1] This difference in

selectivity is a key differentiator and may have significant implications for their respective

therapeutic applications and safety profiles.

Kinase Inhibition Profile
The inhibitory activity of golidocitinib and tofacitinib against the four members of the JAK

family—JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2)—is summarized in the table below.

The data, presented as half-maximal inhibitory concentrations (IC50), are compiled from

various biochemical assays. It is important to note that direct comparisons of IC50 values

across different studies should be made with caution due to potential variations in experimental

conditions.
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Kinase
Golidocitinib (AZD4205)
IC50 (nM)

Tofacitinib IC50 (nM)

JAK1 73[2] 15.1 - 112[3][4]

JAK2 13,233[5] 77.4[4]

JAK3 >30,000[5] 55.0[4]

TYK2 Data not available 489[4]

Golidocitinib demonstrates marked selectivity for JAK1, with significantly higher IC50 values

for JAK2 and JAK3, indicating substantially weaker inhibition of these kinases.[5] Specifically, it

is reported to have over 200-fold selectivity for JAK1 over other JAK family kinases.[6]

Tofacitinib, in contrast, inhibits JAK1, JAK2, and JAK3 at nanomolar concentrations, with a

lesser effect on TYK2.[4]

Signaling Pathway Context: The JAK-STAT Pathway
Both golidocitinib and tofacitinib exert their effects by inhibiting the JAK-STAT signaling

pathway. This pathway is crucial for mediating cellular responses to a wide range of cytokines

and growth factors involved in immunity and inflammation. The diagram below illustrates the

canonical JAK-STAT signaling cascade.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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